![molecular formula C23H29N5O B2635303 2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol CAS No. 896803-70-6](/img/structure/B2635303.png)
2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C23H29N5O and its molecular weight is 391.519. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound of interest has been the subject of various synthesis and characterization studies aimed at exploring its potential applications in medicinal chemistry. For example, research has been conducted on the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents, which involves similar quinazoline derivatives and showcases their relevance in drug discovery efforts due to their significant biological activities (Patel et al., 2012). Additionally, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has been reported, which highlights the structural versatility and potential pharmacological properties of these compounds (Rajkumar et al., 2014).
Antimicrobial Activity
Research has also focused on evaluating the antimicrobial potential of quinazoline derivatives. A study on the synthesis of some 2,3-disubstituted quinazolones as possible anticonvulsants indicates that these compounds exhibit significant activity against various microbial strains, thus demonstrating their potential in antimicrobial therapy (Misra et al., 1978). Similarly, the synthesis and antibacterial evaluation of novel phenylthiazolyl quinazolin-4(3H)-one derivatives underscore the ongoing interest in quinazoline compounds for their antibacterial properties (Badwaik et al., 2009).
Biotransformation Studies
Further, biotransformation studies of quinazoline derivatives have been conducted to understand their metabolic profiles, which is crucial for drug development. For instance, the biotransformation of a novel 5-hydroxytryptamine (5-HT)1A agonist/5-HT3 antagonist quinazoline derivative has been investigated, revealing insights into its metabolism and potential therapeutic applications (Minato et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol”. Similar compounds have been shown to interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Related compounds have been shown to have diverse biological activities .
properties
IUPAC Name |
2-[4-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-17-21(18-7-3-2-4-8-18)22-24-20-10-6-5-9-19(20)23(28(22)25-17)27-13-11-26(12-14-27)15-16-29/h2-4,7-8,29H,5-6,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYPARHJACZIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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